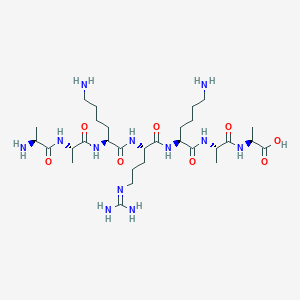
L-Alanyl-L-alanyl-L-lysyl-N~5~-(diaminomethylidene)-L-ornithyl-L-lysyl-L-alanyl-L-alanine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Alanyl-L-alanyl-L-lysyl-N~5~-(diaminomethylidene)-L-ornithyl-L-lysyl-L-alanyl-L-alanine is a synthetic peptide composed of multiple amino acids
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of L-Alanyl-L-alanyl-L-lysyl-N~5~-(diaminomethylidene)-L-ornithyl-L-lysyl-L-alanyl-L-alanine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation of Amino Acids: Using reagents like HBTU or DIC to activate the carboxyl group of the amino acid.
Coupling Reaction: The activated amino acid reacts with the amine group of the growing peptide chain.
Deprotection: Removal of protecting groups from the amino acids to allow for further coupling.
Industrial Production Methods
Industrial production of peptides often involves automated peptide synthesizers, which streamline the SPPS process. These machines can handle large-scale synthesis with high precision and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: Peptides can undergo oxidation, particularly at methionine and cysteine residues.
Reduction: Disulfide bonds in peptides can be reduced to free thiols using reducing agents like DTT.
Substitution: Amino acid residues in peptides can be substituted through various chemical modifications.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: N-hydroxysuccinimide (NHS) esters for amine modifications.
Major Products Formed
The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation can lead to sulfoxides or sulfone derivatives, while reduction can yield free thiol groups.
Applications De Recherche Scientifique
Chemistry
Peptides like L-Alanyl-L-alanyl-L-lysyl-N~5~-(diaminomethylidene)-L-ornithyl-L-lysyl-L-alanyl-L-alanine are used as model compounds in studying peptide synthesis and modification techniques.
Biology
In biological research, such peptides can be used to study protein-protein interactions, enzyme-substrate specificity, and cellular uptake mechanisms.
Medicine
Peptides are explored for their therapeutic potential, including as antimicrobial agents, enzyme inhibitors, and drug delivery systems.
Industry
In the industrial sector, peptides are used in the development of biomaterials, cosmetics, and as catalysts in chemical reactions.
Mécanisme D'action
The mechanism of action of peptides like L-Alanyl-L-alanyl-L-lysyl-N~5~-(diaminomethylidene)-L-ornithyl-L-lysyl-L-alanyl-L-alanine depends on their specific sequence and structure. They can interact with molecular targets such as enzymes, receptors, and other proteins, influencing various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- L-Alanyl-L-alanyl-L-lysyl-L-ornithyl-L-lysyl-L-alanyl-L-alanine
- L-Alanyl-L-alanyl-L-lysyl-L-ornithyl-L-lysyl-L-alanine
Uniqueness
The presence of the diaminomethylidene group in L-Alanyl-L-alanyl-L-lysyl-N~5~-(diaminomethylidene)-L-ornithyl-L-lysyl-L-alanyl-L-alanine may confer unique properties, such as increased binding affinity to certain molecular targets or enhanced stability under specific conditions.
Propriétés
Numéro CAS |
695226-02-9 |
|---|---|
Formule moléculaire |
C30H58N12O8 |
Poids moléculaire |
714.9 g/mol |
Nom IUPAC |
(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]propanoyl]amino]propanoic acid |
InChI |
InChI=1S/C30H58N12O8/c1-16(33)23(43)37-18(3)25(45)40-21(11-6-8-14-32)27(47)42-22(12-9-15-36-30(34)35)28(48)41-20(10-5-7-13-31)26(46)38-17(2)24(44)39-19(4)29(49)50/h16-22H,5-15,31-33H2,1-4H3,(H,37,43)(H,38,46)(H,39,44)(H,40,45)(H,41,48)(H,42,47)(H,49,50)(H4,34,35,36)/t16-,17-,18-,19-,20-,21-,22-/m0/s1 |
Clé InChI |
TVGWEBNMVTYKMC-CPDXTSBQSA-N |
SMILES isomérique |
C[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)O)N |
SMILES canonique |
CC(C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(C)C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















